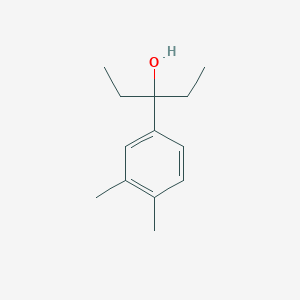
3-(3,4-Dimethylphenyl)-3-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethylphenyl)-3-pentanol is an organic compound belonging to the class of phenylalkanols. It features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a pentanol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the Friedel-Crafts alkylation reaction, where 3,4-dimethylbenzene is reacted with pentene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, 3-(3,4-dimethylphenyl)-3-pentanone, using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form 3-(3,4-dimethylphenyl)-3-pentane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄), and reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various electrophiles and Lewis acid catalysts.
Major Products Formed:
Oxidation: 3-(3,4-dimethylphenyl)-3-pentanone.
Reduction: 3-(3,4-dimethylphenyl)-3-pentane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
3-(3,4-Dimethylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
作用机制
The mechanism by which 3-(3,4-Dimethylphenyl)-3-pentanol exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
3-(2,4-Dimethylphenyl)-3-pentanol: Similar structure but with different positions of the methyl groups on the phenyl ring.
3-(3,5-Dimethylphenyl)-3-pentanol: Another positional isomer with methyl groups at the 3 and 5 positions.
3-(3,4-Dimethylphenyl)-2-pentanol: Similar structure but with a different position of the hydroxyl group on the pentanol chain.
Uniqueness: 3-(3,4-Dimethylphenyl)-3-pentanol is unique due to its specific arrangement of methyl groups and the pentanol chain, which influences its chemical reactivity and physical properties. This arrangement can lead to different biological activities and industrial applications compared to its isomers.
生物活性
3-(3,4-Dimethylphenyl)-3-pentanol is an organic compound with potential biological activity that has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18O
- Molecular Weight : 194.28 g/mol
- IUPAC Name : this compound
The compound features a pentanol backbone with a dimethylphenyl substituent, which influences its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has the ability to inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, indicating potential as an antitumor agent.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with various receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its protective effects against cellular damage.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Activity :
- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
- Cytotoxic Effects :
- Anti-inflammatory Activity :
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-(3,4-dimethylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-8-7-10(3)11(4)9-12/h7-9,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXRQKONBNGMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














